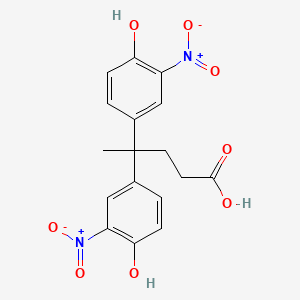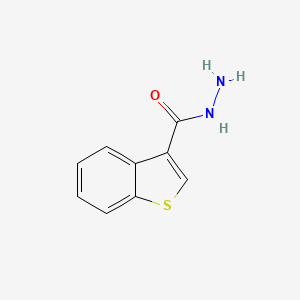
2-溴-5-氟-4-甲基吡啶
描述
2-Bromo-5-fluoro-4-methylpyridine is a useful research compound. Its molecular formula is C6H5BrFN and its molecular weight is 190.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-fluoro-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluoro-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
吡啶中的卤素交换
2-溴-5-氟-4-甲基吡啶可以参与卤素交换反应。Schlosser和Cottet(2002年)的一项研究讨论了2-氯吡啶转化为2-溴吡啶,突出了吡啶衍生物中的卤素交换潜力,这对于2-溴-5-氟-4-甲基吡啶也可能是相关的(Schlosser&Cottet,2002年)。
五取代吡啶的合成
吴等人(2022年)描述了合成富含卤素的中间体以制备五取代吡啶,这可能适用于2-溴-5-氟-4-甲基吡啶衍生物。这在药物化学中具有重要意义(Wu et al., 2022)。
认知增强的功能化
与2-溴-5-氟-4-甲基吡啶密切相关的2-氟-4-甲基吡啶被功能化用于合成增强认知的药物,由Pesti等人(2000年)证明。这表明在神经学和药理学中有潜在应用(Pesti et al., 2000)。
生物医学应用的新吡啶衍生物
Ahmad等人(2017年)报告了通过Suzuki交叉偶联合成新吡啶衍生物,这可能与2-溴-5-氟-4-甲基吡啶衍生物相关。这些化合物显示出潜在的生物活性,表明它们在生物医学研究中的实用性(Ahmad et al., 2017)。
氟代吡啶的放射合成
Pauton等人(2019年)的一项研究涉及2-氨基-5-[18F]氟代吡啶的放射合成,这可能与2-溴-5-氟-4-甲基吡啶的放射化学应用相关(Pauton et al., 2019)。
安全和危害
未来方向
The compound can be used in the synthesis of various chemical products, indicating its potential for future applications in chemical synthesis .
Relevant Papers Several papers have been published on the synthesis and applications of 2-Bromo-5-fluoro-4-methylpyridine . These papers provide valuable insights into the properties and potential uses of this compound.
作用机制
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of inhibitors for the p38α mitogen-activated protein kinase . This kinase plays a crucial role in cellular processes such as the release of pro-inflammatory cytokines .
Mode of Action
For instance, it can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl .
Biochemical Pathways
Related compounds have been shown to inhibit the p38α mitogen-activated protein kinase, which modulates a plethora of cellular processes .
Result of Action
Based on the known targets of similar compounds, it can be inferred that the compound may have an impact on cellular processes modulated by the p38α mitogen-activated protein kinase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-fluoro-4-methylpyridine. For instance, the compound should be used in a well-ventilated area to avoid inhalation . Contact with moisture should be avoided, and protective clothing should be worn when risk of exposure occurs .
生化分析
Biochemical Properties
2-Bromo-5-fluoro-4-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It is often used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The compound interacts with several enzymes and proteins, facilitating reactions such as Suzuki coupling and palladium-catalyzed homo-coupling . These interactions are crucial for the formation of biaryl compounds and other derivatives, which are essential in medicinal chemistry and material science.
Cellular Effects
The effects of 2-Bromo-5-fluoro-4-methylpyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of p38α mitogen-activated protein kinase, a key enzyme involved in inflammatory responses . By inhibiting this kinase, 2-Bromo-5-fluoro-4-methylpyridine can reduce the release of pro-inflammatory cytokines, thereby impacting cellular processes related to inflammation and immune response.
Molecular Mechanism
At the molecular level, 2-Bromo-5-fluoro-4-methylpyridine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as p38α mitogen-activated protein kinase, by binding to the active site and preventing substrate access . This inhibition leads to a decrease in enzyme activity, which in turn affects downstream signaling pathways and gene expression. Additionally, the compound can undergo nucleophilic substitution reactions, further influencing its interaction with cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-fluoro-4-methylpyridine have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or strong acidic or basic environments . Long-term studies have shown that the compound can maintain its inhibitory effects on enzymes like p38α mitogen-activated protein kinase over extended periods, making it a valuable tool in biochemical research.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-fluoro-4-methylpyridine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed. These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
2-Bromo-5-fluoro-4-methylpyridine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized via oxidative and reductive pathways, leading to the formation of various metabolites . These metabolic processes can alter the compound’s activity and influence its overall impact on cellular function. Additionally, the presence of halogen atoms in the molecule can affect its reactivity and interaction with metabolic enzymes.
Transport and Distribution
Within cells and tissues, 2-Bromo-5-fluoro-4-methylpyridine is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The distribution of the compound can also be influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes and reach intracellular compartments.
Subcellular Localization
The subcellular localization of 2-Bromo-5-fluoro-4-methylpyridine is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm or nucleus, through targeting signals or post-translational modifications . This localization is essential for the compound to interact with its target enzymes and proteins effectively, thereby modulating cellular processes at the subcellular level.
属性
IUPAC Name |
2-bromo-5-fluoro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXOICAPNITIOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397426 | |
| Record name | 2-bromo-5-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885168-20-7 | |
| Record name | 2-Bromo-5-fluoro-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885168-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-5-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[Bis(diethylamino)(imino)-phosphanyl]diethylamine](/img/structure/B1274299.png)

![4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274309.png)
![1-[4-[3-(3-Bromophenyl)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B1274310.png)


![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)


